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Compound of Interest

Compound Name: Losartan carboxylic acid

Cat. No.: B1671838 Get Quote

An overview of the potent and selective AT1 receptor antagonist, EXP3174, detailing its binding

kinetics, functional antagonism, and in vivo efficacy. This guide provides researchers,

scientists, and drug development professionals with a comprehensive understanding of its

pharmacological characteristics through structured data, detailed experimental protocols, and

visualized signaling and experimental workflows.

Introduction
EXP3174, the active carboxylic acid metabolite of the angiotensin II receptor antagonist

losartan, is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1)

receptor.[1][2] Angiotensin II, a key effector peptide of the renin-angiotensin system (RAS),

exerts its physiological effects, including vasoconstriction and aldosterone secretion, primarily

through the AT1 receptor. By selectively blocking this interaction, EXP3174 plays a crucial role

in mitigating the pressor effects of angiotensin II, making it a significant compound in the study

of hypertension and other cardiovascular diseases. This technical guide provides a detailed

pharmacological profile of EXP3174, summarizing key quantitative data, outlining experimental

methodologies, and visualizing relevant pathways and workflows.

Data Presentation: Quantitative Pharmacological
Data
The following tables summarize the key quantitative parameters defining the pharmacological

profile of EXP3174 as an AT1 receptor antagonist.
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Parameter Value Species/Tissue Radioligand Reference

IC50 37 nM - -

IC50 37 x 10⁻⁹ M

Rat Adrenal

Cortical

Membranes

[³H]Angiotensin II [1]

IC50 1.1 x 10⁻⁹ mol/l

Rat Vascular

Smooth Muscle

Cells

[¹²⁵I]-angiotensin

II
[3]

Ki 6.8 nM
Rabbit Aortic

Membranes

[¹²⁵I]AII-

(Sar¹,Ile⁸)
[2]

Ki 18.4 ± 3.9 nM

Rat Adrenal

Cortical AT1

Receptors

[¹²⁵I]SI-AII [4]

Ki 7.6 ± 1.2 nM

Rat Aortic

Smooth Muscle

(RASM) cell AT1

receptors

[¹²⁵I]SI-AII [4]

Table 1: In Vitro Receptor Binding Affinity of EXP3174 for the AT1 Receptor. This table presents

the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for an

unlabeled drug (Ki), demonstrating the high affinity of EXP3174 for the AT1 receptor across

different experimental preparations.
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Parameter Value Tissue/Model Agonist Reference

pA2 10.09
Isolated Rabbit

Aorta
Angiotensin II [1]

KB 10⁻¹⁰ M
Isolated Rabbit

Aorta
Angiotensin II [1]

IC50 (Ca²⁺

elevation)
5 x 10⁻⁹ mol/l

Rat Vascular

Smooth Muscle

Cells

Angiotensin II [3]

IC50 (Protein

synthesis)
3 x 10⁻⁹ mol/l

Rat Vascular

Smooth Muscle

Cells

Angiotensin II [3]

Table 2: In Vitro Functional Antagonism of EXP3174. This table showcases the functional

antagonist activity of EXP3174 in various in vitro assays, highlighting its potency in inhibiting

angiotensin II-induced physiological responses.

Route of
Administration

ED30 Animal Model Effect Reference

Intravenous (i.v.) 0.038 mg/kg

Conscious Renal

Artery-Ligated

Rats

Decrease in

Blood Pressure
[1]

Oral (p.o.) 0.66 mg/kg

Conscious Renal

Artery-Ligated

Rats

Decrease in

Blood Pressure
[1]

Table 3: In Vivo Antihypertensive Efficacy of EXP3174. This table presents the in vivo efficacy

of EXP3174 in a rat model of hypertension, demonstrating its ability to lower blood pressure

following both intravenous and oral administration.

Mandatory Visualization
Signaling Pathways and Experimental Workflows

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2213556/
https://pubmed.ncbi.nlm.nih.gov/2213556/
https://pubmed.ncbi.nlm.nih.gov/8385175/
https://pubmed.ncbi.nlm.nih.gov/8385175/
https://pubmed.ncbi.nlm.nih.gov/2213556/
https://pubmed.ncbi.nlm.nih.gov/2213556/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams, generated using the DOT language, illustrate the key signaling

pathway of the AT1 receptor and the workflows of the experimental protocols described in this

guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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